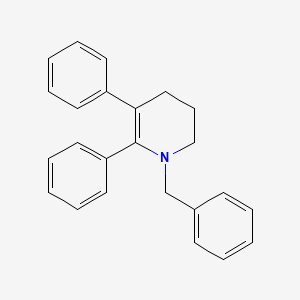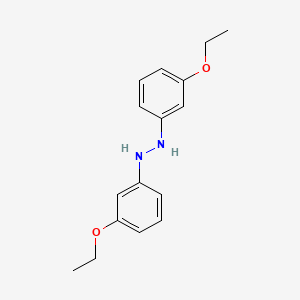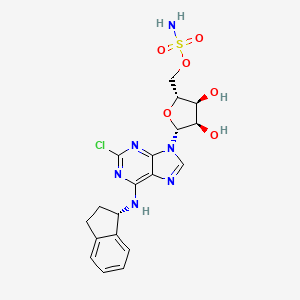
((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further connected to a sulfamate group. The presence of multiple chiral centers and functional groups makes it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the indene moiety through a nucleophilic substitution reaction. The tetrahydrofuran ring is then constructed via a cyclization reaction, and the final step involves the addition of the sulfamate group under mild conditions to avoid degradation of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.
Reduction: The chlorinated purine base can be reduced to form a dechlorinated derivative.
Substitution: The chloro group on the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution of the chloro group can produce a variety of substituted purine derivatives.
Scientific Research Applications
((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s ability to interact with nucleic acids makes it a candidate for studies on DNA and RNA binding.
Medicine: Its structural similarity to certain antiviral and anticancer agents suggests potential therapeutic applications.
Industry: The compound’s unique chemical properties could be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate exerts its effects is likely related to its interaction with biological macromolecules. The purine base can form hydrogen bonds with nucleic acids, while the indene moiety may interact with hydrophobic pockets in proteins. The sulfamate group can participate in covalent modifications of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cladribine: A synthetic purine analog used in the treatment of certain cancers.
Indinavir: An antiviral drug with an indene moiety similar to that in the compound.
Uniqueness
The uniqueness of ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate lies in its combination of a purine base, an indene moiety, and a sulfamate group, which together confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C19H21ClN6O6S |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[2-chloro-6-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C19H21ClN6O6S/c20-19-24-16(23-11-6-5-9-3-1-2-4-10(9)11)13-17(25-19)26(8-22-13)18-15(28)14(27)12(32-18)7-31-33(21,29)30/h1-4,8,11-12,14-15,18,27-28H,5-7H2,(H2,21,29,30)(H,23,24,25)/t11-,12+,14+,15+,18+/m0/s1 |
InChI Key |
ICVINJWKAAGGFN-URQYDQELSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C(=NC(=N3)Cl)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)COS(=O)(=O)N)O)O |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC(=N3)Cl)N(C=N4)C5C(C(C(O5)COS(=O)(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


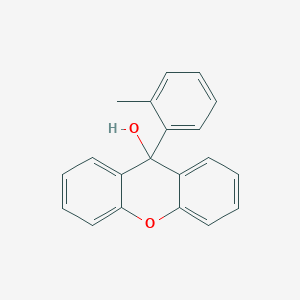
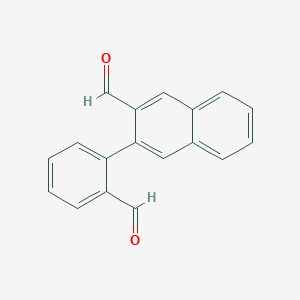
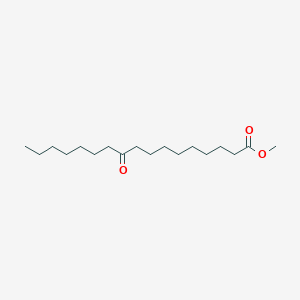
![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)

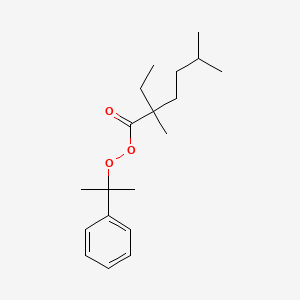
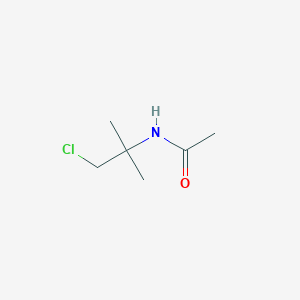
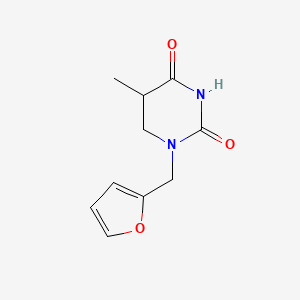


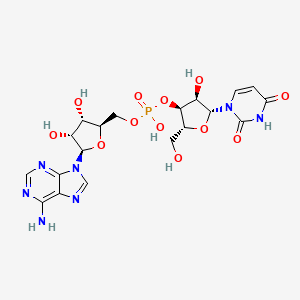
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
